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Abstract

(1R)-1-(4-Fluorophenyl)propylamine hydrochloride is a chiral amine that has garnered
interest within the scientific community, primarily as a versatile building block in the synthesis of
more complex molecules for pharmaceutical and neuroscience research. This technical guide
provides a comprehensive overview of its background, synthesis, and physicochemical
properties based on available scientific literature and chemical data. While specific
pharmacological data for this compound is limited in the public domain, this document explores
its potential applications and mechanism of action based on the broader class of fluorinated
phenylethylamine derivatives.

Introduction

(1R)-1-(4-Fluorophenyl)propylamine hydrochloride belongs to the class of chiral
phenylethylamines. The presence of a fluorine atom on the phenyl ring and a propyl group
attached to the stereocenter distinguishes it from other compounds in this class. Fluorination is
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a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and

bioavailability of drug candidates. The specific (1R) stereochemistry is crucial, as different

enantiomers of a chiral molecule often exhibit distinct pharmacological activities.

While not a widely studied compound on its own, (1R)-1-(4-Fluorophenyl)propylamine serves

as a key intermediate in the synthesis of various biologically active compounds, particularly

those targeting neurological disorders. Its structural motifs are found in molecules designed to

interact with neurotransmitter systems.

Physicochemical Properties

A summary of the key physicochemical properties of (1R)-1-(4-Fluorophenyl)propylamine

hydrochloride and its free base form is presented in Table 1.

Property

(1R)-1-(4-
Fluorophenyl)prop

(1R)-1-(4-
Fluorophenyl)prop

Reference

ylamine ylamine (Free
Hydrochloride Base)
Molecular Formula CoH13CIFN CoH12FN [1][2]
Molecular Weight 189.66 g/mol 153.20 g/mol [1112]
CAS Number 1169576-95-7 239105-45-4 [1][2]
White to creamy-white
crystalline powder N
Appearance . o Not specified [1]
(typical for similar
compounds)
Purity (Typical) >97% Not specified [1]
(1R)-1-(4- (1R)-1-(4-
IUPAC Name fluorophenyl)propan- fluorophenyl)propan- [1][2]
1-amine;hydrochloride  1-amine
SNOAOHJQSMWUA BWZFVQWUKNCKQ
InChl Key [1][2]

H-SBSPUUFOSA-N

L-SECBINFHSA-N

Canonical SMILES

CC--INVALID-LINK--
C1=CC=C(F)C=C1.Cl

CC--INVALID-LINK--
C1=CC=C(F)C=C1

[1](2]
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Synthesis and Chiral Resolution

The synthesis of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride involves the creation of
the racemic mixture followed by chiral resolution, or through an asymmetric synthesis approach
that directly yields the desired enantiomer.

General Synthesis Pathway

A common route to synthesize 1-(4-fluorophenyl)propylamine is through the reductive
amination of 4-fluoropropiophenone. This process is illustrated in the following workflow
diagram.
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Caption: General workflow for the synthesis of racemic 1-(4-Fluorophenyl)propylamine HCI.

Chiral Resolution

Classical chiral resolution is a widely used method to separate enantiomers.[3] This typically
involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid.
The resulting diastereomers exhibit different physical properties, such as solubility, allowing for

their separation by crystallization.
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Experimental Protocol: Diastereomeric Salt Crystallization (General Procedure)

Salt Formation: Dissolve the racemic 1-(4-fluorophenyl)propylamine in a suitable solvent
(e.g., ethanol, methanol, or a solvent mixture). Add a stoichiometric amount of a chiral
resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid.[3]

Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the
diastereomeric salts. Seeding with a small crystal of the desired diastereomer can facilitate
this process.

Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH)
to liberate the enantiomerically enriched free amine.

HCI Salt Formation: Dissolve the purified (1R)-1-(4-fluorophenyl)propylamine in a suitable
solvent (e.g., diethyl ether, isopropanol) and bubble with HCI gas or add a solution of HCl in
an organic solvent to precipitate the hydrochloride salt.

Purification: The resulting (1R)-1-(4-Fluorophenyl)propylamine hydrochloride can be
further purified by recrystallization.

The efficiency of chiral resolution can be monitored using chiral High-Performance Liquid
Chromatography (HPLC) or Capillary Electrophoresis (CE).[4]

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the desired enantiomer, avoiding the loss of
50% of the material inherent in classical resolution. Several methods can be employed for the
asymmetric synthesis of chiral amines.

Experimental Protocol: Asymmetric Reduction of an Imine Intermediate (Conceptual)

This method involves the use of a chiral catalyst to stereoselectively reduce the imine formed
from 4-fluoropropiophenone and an ammonia source.

e Imine Formation: In an inert atmosphere, react 4-fluoropropiophenone with an ammonia
source in a suitable aprotic solvent.
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» Asymmetric Reduction: To the in-situ generated imine, add a chiral catalyst system. A
common example is a transition metal catalyst (e.g., Iridium) with a chiral phosphine ligand.
The reduction is then carried out under a hydrogen atmosphere.

o Work-up and Isolation: After the reaction is complete, the catalyst is removed, and the
product is isolated and purified.

o HCI Salt Formation: The resulting (1R)-1-(4-fluorophenyl)propylamine is converted to its
hydrochloride salt as described previously.

The logical relationship for selecting a synthesis method is depicted in the diagram below.

Synthesis Method Selection

Desired Product:
(1R)-1-(4-Fluorophenyl)propylamine HCI

Racemic Synthesis
+ Chiral Resolution

Asymmetric Synthesis

Click to download full resolution via product page

Caption: Decision tree for the synthesis of the target compound.

Potential Pharmacological Significance and
Mechanism of Action
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While specific pharmacological data for (1R)-1-(4-Fluorophenyl)propylamine hydrochloride
is not readily available in published literature, its structural similarity to other fluorinated
phenylethylamines suggests potential activity within the central nervous system (CNS). This
class of compounds is known to interact with various monoamine neurotransmitter systems.

Structural Analogy to Known CNS-Active Agents

Many CNS-active drugs, including antidepressants and psychostimulants, are based on the
phenylethylamine scaffold. The introduction of a fluorine atom can significantly alter the
pharmacological profile of these molecules. For instance, fluorination can impact receptor
binding affinity, selectivity, and metabolic stability.

Postulated Mechanism of Action

Based on its structure, (1R)-1-(4-Fluorophenyl)propylamine could potentially interact with
monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter
(DAT), and norepinephrine transporter (NET). It may also exhibit affinity for various G-protein
coupled receptors (GPCRS) involved in neurotransmission.

The potential interaction with monoamine transporters could lead to a modulation of synaptic
concentrations of these neurotransmitters, a mechanism central to the action of many
antidepressant and anxiolytic medications.

The hypothetical signaling pathway modulation is illustrated below.
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Hypothetical Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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